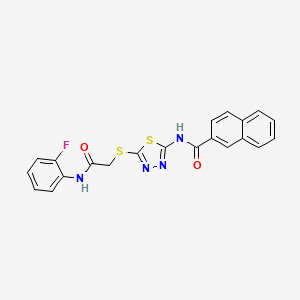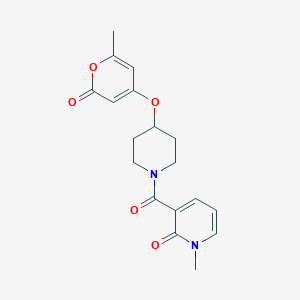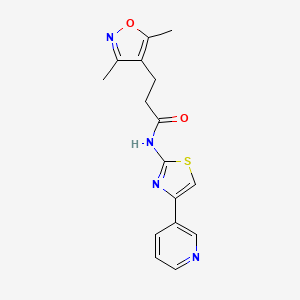
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide” is a complex organic compound. It contains several functional groups including an amide, a thiadiazole ring, a thioether, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, the amide group, and the fluorophenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amide group might participate in hydrolysis or condensation reactions. The thiadiazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Anticancer and Neuroprotective Activities
Research on derivatives of 1,3,4-thiadiazole, which share a structural resemblance to the compound , has revealed their promising anticancer and neuroprotective properties. For instance, studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including human glioblastoma and breast cancer cells, suggesting their potential as therapeutic agents against cancer (Tumosienė et al., 2020). Moreover, some compounds have shown neuroprotective effects, offering protection to neuronal cultures exposed to neurotoxic agents, which indicates their potential use in treating neurodegenerative diseases (Rzeski et al., 2007).
Antibacterial and Antifungal Applications
The synthesis of novel derivatives has also led to compounds with significant antibacterial and antifungal activities. This suggests that these compounds can serve as bases for developing new antimicrobial agents, offering alternatives in the fight against drug-resistant bacterial and fungal infections (Helal et al., 2013).
Development of Fluorescent Probes
Additionally, derivatives of 1,3,4-thiadiazole have been utilized in creating highly sensitive and selective fluorescent probes for detecting thiophenols over aliphatic thiols in water samples, demonstrating their utility in environmental and biological sciences. This application is crucial for monitoring pollutants and understanding biological processes at a molecular level (Wang et al., 2012).
Wirkmechanismus
Target of action
Compounds with a thiadiazole scaffold, like the one in this compound, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . The exact target can vary depending on the specific compound and its structure.
Mode of action
The mode of action of such compounds often involves interaction with cellular targets, leading to inhibition of cell growth and proliferation . The exact mode of action can depend on the specific targets and the compound’s structure.
Biochemical pathways
The affected pathways can vary depending on the specific targets of the compound. For example, compounds targeting cancer cells might affect pathways related to cell growth and proliferation .
Result of action
The result of the compound’s action can depend on its specific targets and mode of action. For compounds with anticancer activity, the result is often inhibition of cancer cell growth and proliferation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O2S2/c22-16-7-3-4-8-17(16)23-18(27)12-29-21-26-25-20(30-21)24-19(28)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVGNUDFUUDCBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride](/img/structure/B2969829.png)

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2969835.png)

![2-Chloro-1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B2969839.png)
![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2969840.png)
![2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2969841.png)
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2969843.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2969844.png)


![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]chromen-2-imine](/img/structure/B2969847.png)

